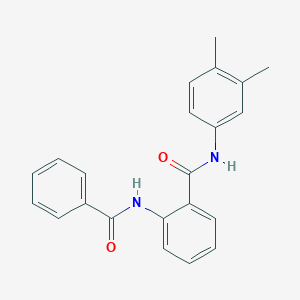

2-benzamido-N-(3,4-dimethylphenyl)benzamide

Beschreibung

2-Benzamido-N-(3,4-Dimethylphenyl)benzamid ist eine organische Verbindung, die zur Klasse der Benzamide gehört. Benzamide sind Derivate der Benzoesäure und bekannt für ihre vielfältigen Anwendungen in verschiedenen Bereichen, darunter Pharmazeutika, Landwirtschaft und Materialwissenschaften. Diese Verbindung zeichnet sich insbesondere durch ihre einzigartige Struktur aus, die zwei Benzamidgruppen umfasst, die an einen zentralen Phenylring gebunden sind, der mit zwei Methylgruppen substituiert ist.

Eigenschaften

Molekularformel |

C22H20N2O2 |

|---|---|

Molekulargewicht |

344.4 g/mol |

IUPAC-Name |

2-benzamido-N-(3,4-dimethylphenyl)benzamide |

InChI |

InChI=1S/C22H20N2O2/c1-15-12-13-18(14-16(15)2)23-22(26)19-10-6-7-11-20(19)24-21(25)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,23,26)(H,24,25) |

InChI-Schlüssel |

BMCGYWKUVYWEDC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Benzamido-N-(3,4-Dimethylphenyl)benzamid beinhaltet typischerweise die Kondensation von Benzoesäurederivaten mit Aminen. Eine gängige Methode ist die direkte Kondensation von Benzoesäuren und Aminen in Gegenwart eines Katalysators. So wurde beispielsweise die Verwendung von mit Lewis-saurem ionischen Flüssigkeiten (IL/ZrCl4) immobilisiertem Diatomeenerde unter Ultraschallbestrahlung als effizientes und umweltfreundliches Verfahren zur Synthese von Benzamidderivaten berichtet . Dieses Verfahren bietet Vorteile wie kurze Reaktionszeiten, hohe Ausbeuten und umweltfreundliche Bedingungen.

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Benzamidderivaten häufig Hochtemperaturreaktionen zwischen Carbonsäuren und Aminen. Diese Reaktionen werden typischerweise in Gegenwart von Katalysatoren durchgeführt, um die Reaktionsgeschwindigkeit und Ausbeute zu erhöhen. Die Verwendung von Feststoff-Säurekatalysatoren wie Diatomeenerde@IL/ZrCl4 hat sich als effektiv erwiesen, um hochreine Benzamidderivate zu produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Benzamido-N-(3,4-Dimethylphenyl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann zu entsprechenden Carbonsäuren oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in Amine oder andere reduzierte Formen umwandeln.

Substitution: Die Benzamidgruppen können nukleophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nukleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Amine produzieren kann. Substitutionsreaktionen können zu einer Vielzahl substituierter Benzamidderivate führen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Benzamido-N-(3,4-Dimethylphenyl)benzamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So sind beispielsweise Benzamidderivate bekannt dafür, bestimmte Enzyme zu hemmen, was zu antimikrobiellen oder Antikrebsaktivitäten führen kann.

Wirkmechanismus

The mechanism of action of 2-benzamido-N-(3,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, benzamide derivatives are known to inhibit certain enzymes, which can result in antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(3,4-Dimethylphenyl)benzamid: Eine verwandte Verbindung mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen biologischen Aktivitäten.

2-Brom-N-(3,4-Dimethylphenyl)benzamid: Ein weiteres Derivat mit einem Bromsubstituenten, das in verschiedenen chemischen Reaktionen verwendet wird.

Einzigartigkeit

2-Benzamido-N-(3,4-Dimethylphenyl)benzamid ist aufgrund seiner doppelten Benzamidgruppen und des Vorhandenseins von Methylsubstituenten am Phenylring einzigartig. Diese strukturellen Merkmale tragen zu seinen besonderen chemischen und biologischen Eigenschaften bei und machen es zu einer wertvollen Verbindung für verschiedene Anwendungen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.